N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride
CAS No.: 135420-42-7
Cat. No.: VC17079388
Molecular Formula: C15H26ClN3O
Molecular Weight: 299.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135420-42-7 |
|---|---|
| Molecular Formula | C15H26ClN3O |
| Molecular Weight | 299.84 g/mol |
| IUPAC Name | N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C15H25N3O.ClH/c1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H2,16,17);1H |
| Standard InChI Key | VYEHOOXQCHXIQA-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the para position and a carboximidamide group (–C(=NH)NH–) at the ortho position. The carboximidamide nitrogen is further functionalized with a 2-(diethylamino)ethyl chain, which contributes to its basicity and solubility in acidic conditions. Protonation of the tertiary amine in the diethylamino group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and aqueous solubility .
Key Structural Features:
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Ethoxy Group: Enhances lipophilicity, influencing membrane permeability.
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Diethylaminoethyl Chain: Provides a protonatable site for salt formation and potential interaction with biological targets.
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Carboximidamide Backbone: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆ClN₃O |
| Molecular Weight | 299.84 g/mol |
| IUPAC Name | N'-[2-(Diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride |
| SMILES | CCN(CC)CCNC(=N)C1=CC=C(C=C1)OCC.Cl |
| InChI Key | VYEHOOXQCHXIQA-UHFFFAOYSA-N |
The hydrochloride salt’s solubility in polar solvents like water and ethanol is attributed to ionic interactions, while the ethoxy and diethylamino groups moderate its partition coefficient (logP), balancing hydrophilicity and lipophilicity .
Synthesis and Preparation
Reaction Pathway
The synthesis of N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide hydrochloride proceeds via three principal stages:
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Alkylation of 4-Ethoxybenzeneamine:
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4-Ethoxybenzeneamine is reacted with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form 4-ethoxybenzenecarbonitrile.
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Reaction:
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.
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Amidation to Carboximidamide:
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The nitrile intermediate undergoes hydrolysis under acidic conditions (e.g., HCl, H₂O) to yield 4-ethoxybenzenecarboximidamide.
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Reaction:
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.
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Diethylaminoethyl Functionalization and Salt Formation:
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The carboximidamide is alkylated with 2-(diethylamino)ethyl chloride, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.
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Reaction:
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Purification and Characterization
Crude product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt’s structure is confirmed by comparing experimental IR spectra (e.g., N–H stretch at 3300 cm⁻¹, C=NH absorption at 1650 cm⁻¹) with computational predictions.
Comparison with Structural Analogs
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide Hydrochloride (CID 216382)
| Property | Target Compound | CID 216382 |
|---|---|---|
| Molecular Formula | C₁₅H₂₆ClN₃O | C₁₅H₂₅ClN₂O₂ |
| Molecular Weight | 299.84 g/mol | 300.82 g/mol |
| Key Functional Groups | Carboximidamide, Ethoxy | Benzamide, Ethoxy |
| Bioactivity | Undetermined | Local Anesthetic |
The replacement of the carboximidamide group (–C(=NH)NH₂) with a benzamide (–C(=O)NH₂) reduces basicity, altering receptor binding kinetics .
2-Chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide (CID 13255244)
| Property | Target Compound | CID 13255244 |
|---|---|---|
| Molecular Formula | C₁₅H₂₆ClN₃O | C₁₆H₂₀ClN₃O |
| Molecular Weight | 299.84 g/mol | 305.80 g/mol |
| Key Functional Groups | Ethoxy, Carboximidamide | Chloro, Quinoline, Carboxamide |
| Bioactivity | Undetermined | Antimalarial (hypothesized) |
The quinoline ring in CID 13255244 confers planar rigidity, potentially enhancing DNA intercalation, while the chloro substituent increases electrophilicity and toxicity .
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